![molecular formula C17H15NO4 B2397674 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid CAS No. 333415-72-8](/img/structure/B2397674.png)
4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid
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Description
“(4-Oxo-4-phenyl-butyl)-carbamic acid tert-butylester” is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33200 . It is commonly used in early discovery research .
Molecular Structure Analysis
The molecular structure of “(4-Oxo-4-phenyl-butyl)-carbamic acid tert-butylester” consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a density of 1.058g/cm3, a boiling point of 406.8ºC at 760mmHg, and a melting point of 90-91ºC . It also has a flash point of 199.8ºC .Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) are utilized for the degradation of recalcitrant compounds in the environment, such as pharmaceuticals. A review highlighted the effectiveness of AOPs in treating acetaminophen from aqueous mediums, indicating potential applications for related compounds in environmental remediation. This approach also involves understanding the degradation pathways and biotoxicity of by-products, which could encompass studies on compounds like 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (Qutob et al., 2022).
Understanding Degradation Processes
Another study focused on the degradation processes of nitisinone, a compound with structural relevance to the one , highlighting the importance of understanding stability, degradation products, and their impacts. This research can inform the environmental and physiological behaviors of related aromatic compounds (Barchańska et al., 2019).
Regulatory Functions in Gut Health
Benzoic acid, structurally related to 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid, has been studied for its applications in improving gut functions and health through the regulation of enzyme activity, redox status, immunity, and microbiota. These findings suggest potential health applications of structurally related compounds in promoting gut health (Mao et al., 2019).
Pharmacokinetic Analysis
The physiologically-based pharmacokinetic analysis of benzoic acid across different species, including humans, sheds light on metabolic and dosimetric variations, which can be crucial for understanding the pharmacokinetics of related compounds. This analysis helps in assessing dietary exposures and interspecies uncertainty, which could apply to the pharmacokinetic studies of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid and its derivatives (Hoffman & Hanneman, 2017).
Synthetic and Pharmacological Potential
The synthetic and pharmacological potentials of compounds with a sultone core, including those structurally similar to 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid, have been explored. This review suggests that such compounds deserve attention for their potential in experimental chemistry and pharmacology, indicating a wide range of possible applications beyond their current uses (Hryhoriv et al., 2021).
properties
IUPAC Name |
4-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15(12-4-2-1-3-5-12)10-11-16(20)18-14-8-6-13(7-9-14)17(21)22/h1-9H,10-11H2,(H,18,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZIGIDRPFIIAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid |
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